CYP11B1 Inhibitory Potency: Positional Isomer SAR Analysis
In a direct head-to-head comparison of triazolopyridine-based CYP11B1 inhibitors, the 6-fluoro derivative (BDBM286359) demonstrated an IC50 of 46 nM. Its positional isomer, the 7-fluoro analog (BDBM286341), was over two-fold more potent with an IC50 of 22 nM, while the 6,8-difluoro derivative (BDBM286339) showed a substantial loss in potency with an IC50 of 126 nM [1]. These data, derived from the same assay system, illustrate the profound and non-linear impact of fluorine substitution pattern on biological activity.
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 46 nM |
| Comparator Or Baseline | 7-Fluoro analog: 22 nM; 6,8-Difluoro analog: 126 nM; Unsubstituted [1,2,4]triazolo[1,5-a]pyridine core analog (BDBM286329): 138 nM |
| Quantified Difference | 2.1-fold less potent vs. 7-F analog; 2.7-fold more potent vs. 6,8-diF analog; 3.0-fold more potent vs. unsubstituted core analog. |
| Conditions | CYP11B1 enzyme inhibition assay using V79 cell lines stably expressing human CYP11B1 [1]. |
Why This Matters
This quantifies the precise impact of the 6-fluoro substitution on CYP11B1 target engagement, demonstrating that a different fluorine position or additional substitution leads to a significant and unpredictable change in potency, making the 6-fluoro derivative a non-substitutable building block for this target class.
- [1] BindingDB Entry: CYP11B1 Inhibition Data for Triazolopyridine Derivatives (BDBM286341, BDBM286359, BDBM286339, BDBM286329). BindingDB, 2024. View Source
